3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine is a heterocyclic compound that contains a pyrazine ring substituted with bromine and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step can be accomplished through Suzuki-Miyaura cross-coupling reactions, where the pyrazine derivative is coupled with a difluorophenyl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives.
Scientific Research Applications
3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and other biological pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
Uniqueness
3-Bromo-5-(3,4-difluorophenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .
Properties
IUPAC Name |
3-bromo-5-(3,4-difluorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N3/c11-9-10(14)15-4-8(16-9)5-1-2-6(12)7(13)3-5/h1-4H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCCSRXYBBKWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C(=N2)Br)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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